
1-(3-Chloropropyl)-1,3-dihydro-3-(1-methylvinyl)-2H-benzimidazol-2-one
Overview
Description
1-(3-Chloropropyl)-1,3-dihydro-3-(1-methylvinyl)-2H-benzimidazol-2-one is a useful research compound. Its molecular formula is C13H15ClN2O and its molecular weight is 250.72 g/mol. The purity is usually 95%.
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Biological Activity
1-(3-Chloropropyl)-1,3-dihydro-3-(1-methylvinyl)-2H-benzimidazol-2-one, also known as a derivative of benzimidazole, is a compound with potential biological significance. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C13H15ClN2O
- Molecular Weight : 250.72 g/mol
- Melting Point : 42-44 °C
- Boiling Point : 160 °C (at 0.04 Torr)
- Density : 1.204 g/cm³ (predicted)
- pKa : 0.66 (predicted) .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Its structural similarity to other benzimidazole derivatives suggests potential mechanisms including:
- Inhibition of Enzymatic Activity : Benzimidazole derivatives are known to inhibit certain enzymes, which can influence various metabolic pathways.
- Antimicrobial Properties : Some studies suggest that compounds in this class exhibit antimicrobial activity against a range of pathogens.
Antimicrobial Activity
Research indicates that benzimidazole derivatives possess significant antimicrobial properties. For instance, a study demonstrated that related compounds exhibited activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.
Anticancer Potential
The compound has been evaluated for anticancer properties in various studies. In vitro assays have shown that it can induce apoptosis in cancer cell lines through mechanisms such as:
- Cell Cycle Arrest : Inducing G0/G1 phase arrest in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Leading to oxidative stress and subsequent cell death.
Case Studies
A notable case study involved the evaluation of a similar benzimidazole derivative in a mouse model of cancer. The compound demonstrated a significant reduction in tumor size when administered at specific dosages over a period of time, highlighting its potential as an anticancer agent.
Study | Model | Findings |
---|---|---|
Study A | In vitro cancer cell lines | Induced apoptosis and cell cycle arrest |
Study B | Mouse model | Reduced tumor size significantly |
Toxicological Profile
While exploring its biological activities, it is crucial to consider the compound's safety profile. Preliminary toxicity studies suggest that it may exhibit moderate toxicity, particularly affecting the central nervous system and causing skin sensitization in some cases .
Scientific Research Applications
Pharmaceutical Applications
1. Neuroleptic Agents
The compound is primarily noted for its role as an impurity in the synthesis of Domperidone, a well-known antiemetic and dopamine antagonist used to treat nausea and vomiting. Its structural similarity to Domperidone suggests potential pharmacological activity relevant to neuroleptic properties. The presence of the chloropropyl group may enhance the lipophilicity of the compound, potentially affecting its bioavailability and interaction with biological targets .
2. Antiallergic Agents
Research indicates that derivatives of benzimidazole have been explored for their antiallergic properties. The modification of the benzimidazole core with various substituents, including chloropropyl groups, may lead to compounds that exhibit antihistaminic activity. The mechanism likely involves antagonism at histamine receptors or modulation of inflammatory pathways .
Case Study 1: Synthesis and Characterization
A study focused on synthesizing 1-(3-Chloropropyl)-1,3-dihydro-3-(1-methylvinyl)-2H-benzimidazol-2-one demonstrated its utility in producing various derivatives through simple chemical modifications. The synthesis involved the reaction of appropriate precursors under controlled conditions to yield high-purity products suitable for biological testing. Characterization techniques such as NMR and mass spectrometry confirmed the structure and purity of the synthesized compound .
In a pharmacological study assessing the biological activity of several benzimidazole derivatives, including this compound, researchers evaluated their effects on cell lines associated with allergic responses. The results indicated that certain derivatives exhibited significant inhibition of histamine release from mast cells, suggesting potential as therapeutic agents against allergic reactions .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(3-Chloropropyl)-1,3-dihydro-3-(1-methylvinyl)-2H-benzimidazol-2-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via alkylation of benzimidazolone precursors. For example, benzimidazol-2-one derivatives are often prepared by reacting benzimidazole cores with halogenated reagents (e.g., 3-chloropropyl chloride) under basic conditions (e.g., K₂CO₃ in DMF) . Solvent choice (polar aprotic vs. protic) and temperature (60–100°C) critically affect reaction kinetics and byproduct formation. Ethanol/water mixtures with NaOH have been used for similar condensations, but side reactions (e.g., hydrolysis of the chloropropyl group) may require controlled pH and stoichiometry . Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the target compound.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the benzimidazole NH proton (δ 10–12 ppm, broad), chloropropyl CH₂ groups (δ 3.5–4.0 ppm), and vinyl protons (δ 5.0–6.0 ppm, split due to coupling) .
- IR Spectroscopy : Confirm the presence of C=O (1650–1700 cm⁻¹) and C-Cl (550–750 cm⁻¹) stretches.
- X-ray Crystallography : Resolves steric effects of the 1-methylvinyl group and chloropropyl chain, providing bond-length validation (e.g., C-Cl: ~1.74 Å) .
Advanced Research Questions
Q. How can computational methods like density functional theory (DFT) aid in understanding the electronic structure and reactivity of this compound?
- Methodological Answer : DFT calculations (B3LYP/6-31G* basis set) can model the compound’s frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the electron-deficient benzimidazolone ring may show higher reactivity at the carbonyl oxygen. Solvent effects (e.g., polarizable continuum models) can refine predictions of tautomeric equilibria or stability under aqueous conditions .
Q. What strategies are recommended for resolving contradictions in spectroscopic data or unexpected reaction outcomes during synthesis?
- Methodological Answer :
- Cross-Validation : Combine NMR, IR, and mass spectrometry to confirm structural assignments. For example, unexpected peaks in NMR may indicate residual solvents or tautomeric forms .
- Reaction Monitoring : Use TLC or in-situ IR to track intermediates. If chloropropyl side-chain hydrolysis occurs, adjust reaction pH or switch to anhydrous solvents .
- Computational Validation : Compare experimental NMR shifts with DFT-predicted values to identify misassignments .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and how should controls be designed?
- Methodological Answer :
- Antiproliferative Assays : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT or resazurin-based viability assays. Include controls for solvent effects (e.g., DMSO ≤0.1%) and positive controls (e.g., cisplatin) .
- Enzyme Inhibition Studies : Target kinases or proteases structurally related to the benzimidazole scaffold. Employ kinetic assays (e.g., fluorescence-based) with negative controls (enzyme + buffer) to rule out nonspecific inhibition.
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for similar benzimidazolone derivatives?
- Methodological Answer : Variations in yields (e.g., 40–75%) may arise from differences in workup protocols or reagent purity. For example, aqueous workups can lead to product loss if the compound has partial water solubility. Replicate experiments with rigorously dried solvents and inert atmospheres to minimize side reactions .
Q. Experimental Design Considerations
Q. What steps are critical for optimizing the regioselectivity of the 1-methylvinyl group during synthesis?
- Methodological Answer :
- Catalyst Screening : Use Pd-catalyzed coupling (e.g., Heck reaction) to control vinyl group positioning.
- Steric Guidance : Bulky bases (e.g., DBU) may favor substitution at less hindered nitrogen sites .
- Temperature Modulation : Lower temperatures (0–25°C) can reduce kinetic byproducts.
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis typically involves the functionalization of the benzimidazolone core, introducing the 3-chloropropyl group at the nitrogen (position 1) and the 1-methylvinyl substituent at position 3. The key steps include alkylation and vinylation reactions, often starting from benzimidazolone or its derivatives.
Alkylation with 1,3-Dihalopropanes
One common approach is the alkylation of 1,3-dihydro-2H-benzimidazol-2-one derivatives with 1,3-dihalopropanes (e.g., 1-bromo-3-chloropropane) under basic conditions to introduce the 3-chloropropyl substituent at the nitrogen atom.
Example Procedure (from FR2563518A1 Patent):
- React 2-methylthio-1H-benzimidazole with 1-bromo-3-chloropropane in tetrahydrofuran (THF) with aqueous sodium hydroxide and a phase-transfer catalyst (N,N,N-triethylbenzenemethanaminium) at 60 °C for 3 hours.
- After reaction, separate layers, dry organic phase, and evaporate solvent to obtain crude 1-(3-chloropropyl)-2-(methylthio)-1H-benzimidazole.
- Purify by low-pressure distillation to yield the alkylated intermediate with 87.5% yield.
Oxidation to Benzimidazolone
The methylthio group at position 2 can be oxidized to the carbonyl group to form the benzimidazolone ring system.
- Oxidize 1-(3-chloropropyl)-2-(methylthio)-1H-benzimidazole using 30% hydrogen peroxide in acetic acid at 100 °C for 1 hour.
- Quench excess peroxide with sodium sulfite.
- Remove solvent under reduced pressure, recrystallize from 2-propanol/water mixture.
- Yield: Approximately 64-71% of 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one.
Introduction of 1-Methylvinyl Group at Position 3
The vinyl substituent at position 3 (1-methylvinyl) can be introduced by alkylation or condensation methods on the benzimidazolone intermediate.
- While specific detailed procedures for the 1-methylvinyl substitution on the 3-position are less directly documented, analogous methods involve reaction of benzimidazolones with vinyl halides or via condensation with appropriate aldehydes or ketones under controlled conditions, as referenced in related benzimidazolone chemistry literature (e.g., J. Het. Chem. 18, 85 (1981)).
Acid-Catalyzed Reactions
Some methods involve acid-catalyzed hydrolysis or condensation steps to modify intermediates toward the target compound.
- For example, reaction in phosphoric acid and propiononitrile at 75 °C for 4 hours yields 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one with a 92% yield, as per chemical synthesis data.
Detailed Reaction Conditions and Yields
Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
---|---|---|---|---|
1 | Alkylation | 2-methylthio-1H-benzimidazole + 1-bromo-3-chloropropane, THF, NaOH, phase-transfer catalyst, 60 °C, 3 h | 87.5 | Intermediate 1-(3-chloropropyl)-2-(methylthio)-1H-benzimidazole |
2 | Oxidation | 30% H2O2 in Acetic acid, 100 °C, 1 h | 64-71 | Conversion to benzimidazolone core |
3 | Acid-catalyzed reaction | Phosphoric acid, propiononitrile, 75 °C, 4 h | 92 | Formation of 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one |
4 | Vinylation (general) | Reaction with vinyl halides or condensation (literature methods) | Variable | Introduction of 1-methylvinyl group at position 3 |
Research Findings and Notes
- The alkylation step is crucial and benefits from phase-transfer catalysis to improve yield and selectivity.
- Oxidation with hydrogen peroxide is effective and mild, preserving the 3-chloropropyl substituent.
- Acid-catalyzed reactions in phosphoric acid provide high yields and purity.
- The vinyl group introduction at position 3 requires careful control to avoid side reactions; literature suggests methods analogous to those used for other benzimidazolone derivatives.
- The final product is often purified by crystallization from 2-propanol/water mixtures or by distillation under reduced pressure.
Summary Table of Preparation Routes
Properties
IUPAC Name |
1-(3-chloropropyl)-3-prop-1-en-2-ylbenzimidazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c1-10(2)16-12-7-4-3-6-11(12)15(13(16)17)9-5-8-14/h3-4,6-7H,1,5,8-9H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZOYCWVYJRSAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)N1C2=CC=CC=C2N(C1=O)CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90978446 | |
Record name | 1-(3-Chloropropyl)-3-(prop-1-en-2-yl)-1,3-dihydro-2H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90978446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62780-84-1 | |
Record name | 1-(3-Chloropropyl)-1,3-dihydro-3-(1-methylethenyl)-2H-benzimidazol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62780-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Chloropropyl)-1,3-dihydro-3-(1-methylvinyl)-2H-benzimidazol-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062780841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3-Chloropropyl)-3-(prop-1-en-2-yl)-1,3-dihydro-2H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90978446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-chloropropyl)-1,3-dihydro-3-(1-methylvinyl)-2H-benzimidazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.918 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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